N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide
Overview
Description
N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide is an organic compound that features an amide linkage between a 4-aminophenyl group and a 4-(tert-butyl)phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide typically involves the following steps:
Formation of 4-(tert-butyl)phenol: This can be achieved through the alkylation of phenol with tert-butyl chloride in the presence of a base such as sodium hydroxide.
Synthesis of 4-(tert-butyl)phenoxyacetic acid: The 4-(tert-butyl)phenol is then reacted with chloroacetic acid under basic conditions to form 4-(tert-butyl)phenoxyacetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The phenoxy and amino groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy and amino derivatives depending on the reagents used.
Scientific Research Applications
N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide involves its interaction with specific molecular targets. The amino and phenoxy groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide: can be compared with other amide compounds such as N-(4-Aminophenyl)-2-[4-methylphenoxy]-acetamide and N-(4-Aminophenyl)-2-[4-ethylphenoxy]-acetamide.
Uniqueness
The tert-butyl group provides steric hindrance, which can affect the compound’s reactivity and stability. This makes this compound particularly useful in applications where controlled reactivity and stability are desired .
Properties
IUPAC Name |
N-(4-aminophenyl)-2-(4-tert-butylphenoxy)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)13-4-10-16(11-5-13)22-12-17(21)20-15-8-6-14(19)7-9-15/h4-11H,12,19H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDIQSCLGFUYTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.